2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-methoxyphenyl group at position 3 and a thioether-linked phenethyl acetamide side chain. This structure combines a heterocyclic scaffold with functional groups that may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-18-9-5-8-17(14-18)26-22(28)21-19(11-13-30-21)25-23(26)31-15-20(27)24-12-10-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJIGOWEGCFIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of quinazolinones, which are known to interact with a variety of targets, including enzymes and receptors, and exhibit diverse biological activities.
Mode of Action
Quinazolinones, the class of compounds to which it belongs, are known to interact with their targets in a variety of ways, including enzyme inhibition.
Biochemical Pathways
Quinazolinones are known to affect a variety of biochemical pathways, depending on their structure and the specific targets they interact with.
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thieno[3,2-d]pyrimidine framework followed by the introduction of the methoxyphenyl and phenethylacetamide substituents. Various reagents such as acids and bases are employed to facilitate these transformations.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes such as topoisomerases and poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA replication and repair . The compound's ability to intercalate with DNA has also been noted as a contributing factor to its cytotoxic effects on cancer cells .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair.
- DNA Intercalation : Similar compounds have been shown to intercalate within DNA strands, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antifungal Activity : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against Fusarium oxysporum, revealing promising antifungal activity with MIC values around 12.5 µg/mL .
- Antibacterial Properties : Another investigation focused on the antibacterial effects against Staphylococcus aureus and Escherichia coli, showing that certain derivatives exhibited significant inhibition comparable to standard antibiotics .
Data Summary
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct bioactivity data for the target compound are absent, inferences can be drawn from analogs:
- Quinazolinones (): Known for kinase inhibition and anticancer activity. The sulfamoyl group in compound 5 may enhance solubility but reduce CNS penetration .
- Thieno[3,2-d]pyrimidinones (): The benzyl substituent in ’s compound may prioritize peripheral over CNS targets due to higher hydrophobicity .
Hypothesis for Target Compound :
- The 3-methoxyphenyl group may improve metabolic stability compared to benzyl analogs.
- The phenethyl side chain could enable interactions with G-protein-coupled receptors or neurotransmitter transporters.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide?
- Methodology : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzene derivatives can undergo nucleophilic substitution under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol), followed by iron powder reduction under acidic conditions to generate aniline intermediates. A final condensation with cyanoacetic acid or thioacetamide derivatives is performed using condensing agents like DCC or EDC. Reaction progress is monitored via TLC .
Q. How is structural characterization of this compound performed?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular structure. For example, ¹H NMR can resolve methoxy protons (~δ 3.8 ppm) and aromatic protons in the thienopyrimidine core. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and thioether (C-S) bonds. Elemental analysis validates purity .
Q. What in vitro assays are suitable for initial biological evaluation?
- Methodology : Enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (e.g., GPCRs) are common. For thienopyrimidine derivatives, fluorometric assays using ATP-coupled systems can measure kinase inhibition. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. Dose-response curves (IC₅₀ values) are generated using serial dilutions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thieno[3,2-d]pyrimidin-4-one core?
- Methodology : Reaction parameters such as solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., K₂CO₃ vs. NaOAc) significantly impact yields. Design of Experiments (DoE) with response surface methodology (RSM) can model interactions between variables. For example, increasing DMF polarity may enhance solubility of intermediates, improving condensation efficiency by 15–20% .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analysis of published IC₅₀ values, standardized using Z-score normalization, can identify outliers. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) validate target engagement. For instance, inconsistent cytotoxicity data may require verifying apoptosis markers (caspase-3/7 activation) .
Q. What computational strategies predict the compound’s binding mode to target proteins?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger) with homology-modeled targets (e.g., EGFR kinase) identifies key interactions (e.g., hydrogen bonds with pyrimidine N1). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculates ΔΔG for mutations in the binding pocket, guiding SAR .
Q. How to address poor aqueous solubility during formulation for in vivo studies?
- Methodology : Solubility enhancement strategies include co-solvent systems (PEG-400/water), micellar encapsulation (Poloxamer 407), or cyclodextrin complexation. Phase solubility diagrams (Higuchi model) determine optimal cyclodextrin ratios. Pharmacokinetic studies in rodents (e.g., Sprague-Dawley rats) compare bioavailability of formulations via LC-MS/MS plasma analysis .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed synthesis protocols .
- Advanced questions emphasize experimental design, statistical validation, and interdisciplinary methods (e.g., DoE, MD simulations) .
- Structural analogs (e.g., ) provide SAR insights but require independent validation for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
